Dodecane, 1-fluoro-2-iodo-
Description
Contextual Significance of Fluorinated and Iodinated Alkanes in Organic Chemistry
The incorporation of fluorine and iodine into alkanes has profound effects on their chemical and physical properties. Organofluorine compounds are of immense interest due to the unique properties conferred by the fluorine atom, such as high thermal stability and metabolic resistance, which are highly sought after in pharmaceutical and materials science. However, the direct fluorination of alkanes is often challenging as it can be explosive. pressbooks.pubquora.comquora.comlibretexts.orglibretexts.org
Conversely, the carbon-iodine bond is relatively weak, making organoiodine compounds highly reactive and valuable as synthetic intermediates, particularly in cross-coupling reactions to form new carbon-carbon bonds. quora.com The direct iodination of alkanes is also problematic, but for a different reason: the reaction is often reversible. quora.comquora.com Consequently, both fluorinated and iodinated alkanes are typically synthesized through indirect methods, such as the halofunctionalization of alkenes. pressbooks.publibretexts.orglibretexts.org The presence of both a fluorine and an iodine atom, as in 1-fluoro-2-iodododecane, offers a versatile platform for sequential and selective chemical transformations.
Dodecane (B42187) Derivatives as Model Systems in Alkane Functionalization Research
Long-chain alkanes like dodecane (C₁₂H₂₆) are often used as model systems in the study of alkane functionalization. nih.govacs.orgnih.gov Their simple, unactivated C-H bonds present a significant challenge for selective chemical conversion, making them ideal substrates for developing new catalytic methods. Research in this area is crucial for converting abundant alkane feedstocks into more valuable chemicals.
Current Research Frontiers in Vicinal Dihalogenated Hydrocarbons
Vicinal dihalogenated hydrocarbons, where two halogen atoms are attached to adjacent carbon atoms, are important building blocks in organic synthesis. They are precursors to a wide array of pharmaceuticals, natural products, and functional materials. acs.org Historically, their synthesis often involved the use of toxic and corrosive reagents like molecular halogens (e.g., Cl₂, Br₂). acs.org
Current research is heavily focused on developing safer and more sustainable methods for vicinal dihalogenation. A significant frontier is the use of visible-light-mediated photocatalysis. acs.orgacs.orgresearchgate.net These modern methods employ novel "functional group transfer reagents" (FGTRs) that can deliver two halogen atoms to an unsaturated C-C bond in a controlled manner. acs.orgacs.org This approach avoids the direct use of hazardous halogens and allows for chemo- and regioselective reactions, including the synthesis of mixed dihalides like bromo-chlorinated compounds. acs.org These advanced catalytic systems, some utilizing metal-halide perovskite quantum dots, represent a significant step towards more efficient and environmentally benign chemical synthesis. researchgate.net Additionally, research into the biodegradation of vicinal halogenated alkanes by microorganisms like Dehalococcoides mccartyi is opening up new possibilities for bioremediation of contaminated sites. frontiersin.orgfrontiersin.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
129976-34-7 |
|---|---|
Molecular Formula |
C12H24FI |
Molecular Weight |
314.22 g/mol |
IUPAC Name |
1-fluoro-2-iodododecane |
InChI |
InChI=1S/C12H24FI/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12H,2-11H2,1H3 |
InChI Key |
CWDXUWPDAXOLFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CF)I |
Origin of Product |
United States |
Synthetic Methodologies for Dodecane, 1 Fluoro 2 Iodo
Halofluorination Approaches for Dodecane (B42187), 1-fluoro-2-iodo- Synthesis
Halofluorination represents one of the most direct methods for the synthesis of vicinal halo-fluoro compounds. This approach involves the addition of a fluorine atom and a halogen atom across a double bond.
Electrophilic Fluorination Strategies Utilizing Iodine Sources
Electrophilic fluorination is a common method for the synthesis of organofluorine compounds. mdpi.com In the context of producing Dodecane, 1-fluoro-2-iodo-, this strategy typically involves the reaction of 1-dodecene (B91753) with a source of electrophilic fluorine and an iodine source.
One effective method involves the use of N-iodosuccinimide (NIS) as the iodine source in the presence of a fluoride (B91410) source. For instance, the halofluorination of 1-dodecene has been successfully achieved using a combination of hexafluoropropene-diethylamine (HFP-DA), N-iodosuccinimide (NIS), and water. oup.com This reaction proceeds with high regio- and stereoselectivity, with the fluorine atom adding to the more substituted carbon, resulting in the formation of 2-fluoro-1-iodododecane. oup.com The reaction is typically carried out in a solvent like toluene (B28343) at low temperatures, followed by warming to room temperature. oup.com A yield of 78% for 2-fluoro-1-iodododecane has been reported using this method. oup.com
Another approach utilizes molecular iodine (I₂) in combination with an HF-pyridine complex and an oxidant like potassium persulfate (K₂S₂O₈) or sodium persulfate (Na₂S₂O₈). organic-chemistry.org This method facilitates the iodofluorination of alkenes under mild conditions. organic-chemistry.org The proposed mechanism suggests the in-situ formation of an electrophilic iodine monofluoride (IF) species, which then adds across the double bond of the alkene in a Markovnikov fashion. organic-chemistry.org
Hypervalent iodine reagents have also been employed for the fluorination of alkenes. arkat-usa.orgresearchgate.net For example, the use of iodosylbenzene (PhIO) and HF-pyridine can generate an in-situ electrophilic fluorinating agent. mdpi.com While broadly applicable, specific examples for the direct synthesis of Dodecane, 1-fluoro-2-iodo- using this exact system require further investigation. The general principle involves the activation of the alkene by the hypervalent iodine reagent, followed by the nucleophilic attack of a fluoride ion. arkat-usa.org
| Iodine Source | Fluoride Source | Other Reagents | Solvent | Yield of 2-fluoro-1-iodododecane | Reference |
| N-Iodosuccinimide (NIS) | Hexafluoropropene-diethylamine (HFP-DA)/H₂O | Hexamethylphosphoramide (B148902) (HMPA) | Toluene | 78% | oup.com |
| Iodine (I₂) | HF-Pyridine | Potassium Persulfate (K₂S₂O₈) | Dichloromethane | Not specified for 1-dodecene | organic-chemistry.org |
Nucleophilic Fluorination Routes with Iodinated Precursors
An alternative strategy involves the use of a nucleophilic fluoride source to displace a leaving group on an iodinated dodecane precursor. This approach is a cornerstone of nucleophilic fluorination chemistry. alfa-chemistry.comresearchgate.net
A common precursor for this method would be 1,2-diiodododecane (B14356176). The synthesis of Dodecane, 1-fluoro-2-iodo- would then proceed via a substitution reaction where one of the iodine atoms is replaced by a fluorine atom. This type of reaction often requires a source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. alfa-chemistry.comrsc.org The choice of solvent is crucial, with polar aprotic solvents like DMSO or sulfolane (B150427) being common. youtube.com
The success of this method depends on the ability to selectively replace one iodine atom over the other. The regioselectivity can be influenced by steric and electronic factors within the substrate and the reaction conditions. While the general principle is well-established for nucleophilic substitution reactions, specific, high-yielding protocols for the monofluorination of 1,2-diiodododecane to produce Dodecane, 1-fluoro-2-iodo- are not extensively detailed in the provided search results.
Cascade and Sequential Reaction Sequences for Dodecane, 1-fluoro-2-iodo-
Cascade and sequential reactions offer multi-step transformations in a single pot or in a consecutive manner, providing an efficient route to complex molecules.
Transformations from Other Halogenated Dodecanes
Dodecane, 1-fluoro-2-iodo- can potentially be synthesized from other dihalogenated dodecanes through a sequence of elimination and addition reactions, or through direct halogen exchange.
For instance, a vicinal dihaloalkane, such as 1,2-dibromododecane (B12102331) or 1,2-dichlorododecane, could first undergo dehydrohalogenation to form 1-dodecene. libretexts.org This can be achieved by heating the dihaloalkane with alcoholic potassium hydroxide (B78521). libretexts.org The resulting 1-dodecene can then be subjected to an iodofluorination reaction as described in section 2.1.1.
Alternatively, a halogen exchange reaction could be envisioned. Starting from a precursor like 1-bromo-2-iodododecane or 1-chloro-2-iodododecane, a nucleophilic fluorination could be attempted to replace the bromine or chlorine atom with fluorine. The success of such an approach would depend on the relative reactivity of the C-Br/C-Cl bond versus the C-I bond towards nucleophilic substitution by fluoride. Generally, the C-I bond is weaker, which might lead to challenges in selectivity.
Radical-Mediated Synthesis Pathways to Dodecane, 1-fluoro-2-iodo-
Radical reactions provide an alternative mechanistic pathway for the formation of C-F and C-I bonds. nih.govrsc.org These reactions are often initiated by light, heat, or a radical initiator. mdpi.com
A potential radical-mediated pathway to Dodecane, 1-fluoro-2-iodo- could involve the radical addition of an iodine- and fluorine-containing species across the double bond of 1-dodecene. This could be achieved through the generation of an iodine-centered radical in the presence of a fluorine source, or vice-versa.
Another possibility is a radical-mediated atom transfer reaction. chemrxiv.org For example, a precursor containing a carbon-iodine bond could undergo homolytic cleavage to generate a carbon-centered radical, which could then be trapped by a fluorine radical source. The feasibility of such a pathway would depend on the bond dissociation energies and the stability of the radical intermediates. While radical-mediated reactions are a powerful tool in organic synthesis, specific examples for the direct synthesis of Dodecane, 1-fluoro-2-iodo- are not prominent in the provided search results. Further research in this area could uncover novel and efficient synthetic routes.
Control of Regioselectivity and Stereoselectivity in Dodecane, 1-fluoro-2-iodo- Synthesis
The control of regioselectivity and stereoselectivity is a critical aspect of the synthesis of Dodecane, 1-fluoro-2-iodo-. The desired constitutional isomer is typically 1-fluoro-2-iodododecane, where the fluorine atom is attached to the second carbon of the dodecane chain and the iodine atom to the first. The stereochemical outcome refers to the spatial arrangement of the fluorine and iodine atoms relative to each other.
Regioselectivity
The iodofluorination of 1-dodecene, an unsymmetrical alkene, generally proceeds with high regioselectivity, following Markovnikov's rule. thieme-connect.deorganic-chemistry.org This rule predicts that in the electrophilic addition to an alkene, the electrophile (in this case, the iodine cation or its equivalent) adds to the carbon atom that has the greater number of hydrogen atoms, while the nucleophile (fluoride ion) adds to the more substituted carbon atom, which can better stabilize the resulting carbocationic intermediate. thieme-connect.de Consequently, the reaction predominantly yields 1-iodo-2-fluorododecane.
One effective method involves the use of hexafluoropropene-diethylamine (HFP-DA) as a fluorine source in combination with an N-haloimide, such as N-iodosuccinimide (NIS), as the iodine source. oup.com In this system, the fluorine atom is consistently introduced at the more substituted carbon atom. oup.com Another reported method utilizes a combination of iodine and an HF-pyridine complex (pyr·9HF) in the presence of an oxidant like potassium persulfate (K₂S₂O₈) or sodium persulfate (Na₂S₂O₈). organic-chemistry.org This approach also achieves regioselective synthesis of 2-fluoroalkyl iodides. organic-chemistry.org
Stereoselectivity
The halofluorination of alkenes typically occurs via an anti-addition mechanism. thieme-connect.de This means that the fluorine and iodine atoms add to opposite faces of the original double bond. The proposed mechanism involves the formation of a bridged halonium ion intermediate (an iodonium (B1229267) ion in this case) upon the electrophilic attack of the iodine species on the alkene. The subsequent nucleophilic attack by the fluoride ion occurs from the side opposite to the bridged halonium ion, resulting in the trans or anti-orientation of the two halogen atoms in the final product. oup.com
For the iodofluorination of 1-dodecene, this results in the formation of the trans-1-fluoro-2-iodododecane diastereomer with high stereoselectivity. oup.com
Research Findings and Data
Detailed studies have optimized the reaction conditions to maximize the yield and selectivity of Dodecane, 1-fluoro-2-iodo- synthesis. The following tables summarize key findings from the literature.
| Iodine Source (equiv.) | Fluorine Source (equiv.) | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| NIS (2.5) | HFP-DA (2.5) | Toluene | -30 °C to r.t. | 24 | 78 |
The procedure for the reaction detailed in Table 1 involves adding N-iodosuccinimide (NIS), toluene, hexafluoropropene-diethylamine (HFP-DA), hexamethylphosphoramide (HMPA), and water at -30 °C. oup.com After stirring, a solution of 1-dodecene in toluene is added, and the mixture is allowed to warm to room temperature and react for 24 hours. oup.com Purification by silica-gel column chromatography yields the product, 2-fluoro-1-iodododecane. oup.com
| Alkene | Iodine Source | Fluorine Source | Oxidant | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1-Dodecene | I₂ | pyr·9HF | K₂S₂O₈ | CH₂Cl₂ | Not specified for 1-dodecene, but up to 75% for other alkenes |
This method provides an alternative route for the iodofluorination of alkenes under mild conditions. organic-chemistry.org The reaction is believed to proceed through an electrophilic iodine monofluoride (IF) species generated in situ. organic-chemistry.org
Chemical Reactivity and Mechanistic Investigations of Dodecane, 1 Fluoro 2 Iodo
Nucleophilic Substitution Reactivity of Dodecane (B42187), 1-fluoro-2-iodo-
Nucleophilic substitution reactions are a cornerstone of the reactivity of haloalkanes. science-revision.co.uk In these reactions, a nucleophile, an electron-rich species, attacks a carbon atom with a partial positive charge, leading to the displacement of a leaving group, which in this case is a halide ion. savemyexams.comsavemyexams.com The reactivity of haloalkanes in nucleophilic substitution is heavily influenced by the nature of the halogen atom. crunchchemistry.co.uk
Examination of Iodine Displacement in Dodecane, 1-fluoro-2-iodo-
The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds. crunchchemistry.co.ukchemrevise.org This makes the iodine atom in Dodecane, 1-fluoro-2-iodo- an excellent leaving group in nucleophilic substitution reactions. Consequently, a wide range of nucleophiles can displace the iodide ion. savemyexams.com For instance, reaction with hydroxide (B78521) ions (OH⁻) would lead to the formation of 1-fluorododecan-2-ol, while reaction with cyanide ions (CN⁻) would yield 2-fluoro-3-iodotridecanenitrile. savemyexams.comphysicsandmathstutor.com Similarly, ammonia (B1221849) (NH₃) would produce 1-fluorododecan-2-amine. savemyexams.com
These reactions typically proceed via an Sₙ2 mechanism, especially given that the iodine is attached to a secondary carbon. science-revision.co.uk The Sₙ2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the iodine, leading to an inversion of stereochemistry if the carbon is chiral. The rate of these reactions is generally fast due to the excellent leaving group ability of iodide. savemyexams.com
Table 1: Representative Nucleophilic Substitution Reactions of Dodecane, 1-fluoro-2-iodo- (Iodine Displacement)
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Hydroxide (OH⁻) | 1-Fluorododecan-2-ol | Aqueous NaOH or KOH, heat savemyexams.com |
| Cyanide (CN⁻) | 2-Fluorododecanenitrile | KCN in ethanol, reflux physicsandmathstutor.com |
| Ammonia (NH₃) | 1-Fluorododecan-2-amine | Excess NH₃ in ethanol, heat under pressure savemyexams.com |
| Azide (B81097) (N₃⁻) | 2-Azido-1-fluorododecane | Sodium azide in a polar aprotic solvent |
Investigations into Fluorine Displacement in Dodecane, 1-fluoro-2-iodo-
In stark contrast to the C-I bond, the carbon-fluorine (C-F) bond is the strongest of the carbon-halogen bonds. crunchchemistry.co.ukchemrevise.org This high bond strength makes the fluorine atom a very poor leaving group. chemguide.co.uk Consequently, direct nucleophilic displacement of the fluorine atom in Dodecane, 1-fluoro-2-iodo- is highly unlikely under standard nucleophilic substitution conditions. savemyexams.comcrunchchemistry.co.uksavemyexams.com Fluoroalkanes are generally considered to be virtually inert to nucleophilic substitution reactions. crunchchemistry.co.uk While specialized methods for the fluorination of alkyl iodides exist, the reverse reaction, the displacement of fluoride (B91410), is not a common transformation. researchgate.net
Elimination Reactions Leading to Fluoroalkenes from Dodecane, 1-fluoro-2-iodo-
When haloalkanes are treated with a strong base, particularly in an alcoholic solvent, they can undergo elimination reactions to form alkenes. physicsandmathstutor.comwikipedia.org In the case of Dodecane, 1-fluoro-2-iodo-, the elimination of hydrogen iodide (HI) is the most probable pathway. This reaction, known as dehydrohalogenation, would lead to the formation of a fluoroalkene. wikipedia.org
The reaction is typically carried out by heating the haloalkane with a solution of potassium hydroxide in ethanol. physicsandmathstutor.com The hydroxide ion acts as a base, abstracting a proton from the carbon atom adjacent to the one bearing the iodine. This is followed by the departure of the iodide ion, resulting in the formation of a double bond. Given the structure of Dodecane, 1-fluoro-2-iodo-, two possible fluoroalkene isomers could be formed: 1-fluorododec-1-ene and 1-fluorododec-2-ene. The regioselectivity of the elimination would be governed by Zaitsev's rule, which predicts that the more substituted alkene is the major product, and Hofmann's rule, which favors the less substituted alkene, often with sterically hindered bases.
Table 2: Potential Products of Elimination Reaction of Dodecane, 1-fluoro-2-iodo-
| Product | Reaction Conditions |
|---|---|
| 1-Fluorododec-1-ene | Strong, non-bulky base (e.g., KOH in ethanol) |
| 1-Fluorododec-2-ene | Strong, non-bulky base (e.g., KOH in ethanol) |
Cross-Coupling and Functionalization Reactions Involving Dodecane, 1-fluoro-2-iodo-
The presence of the C-I bond allows Dodecane, 1-fluoro-2-iodo- to participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The general mechanism for these reactions involves the oxidative addition of the alkyl iodide to a low-valent transition metal catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to give the final product. acs.orgnih.gov
For example, in a Suzuki coupling, Dodecane, 1-fluoro-2-iodo- could be reacted with an organoboron compound in the presence of a palladium catalyst to form a new C-C bond at the C-2 position. acs.org Similarly, Negishi coupling with an organozinc reagent or Kumada coupling with a Grignard reagent could also be employed. acs.orgbeilstein-journals.org These reactions offer a versatile way to introduce a variety of functional groups onto the dodecane backbone, while leaving the C-F bond intact.
Radical Reaction Pathways of Dodecane, 1-fluoro-2-iodo-
The relatively weak C-I bond in Dodecane, 1-fluoro-2-iodo- can also be cleaved homolytically to generate a carbon-centered radical. This can be achieved through the use of radical initiators, such as AIBN, or by photolysis. researchgate.net Once formed, this radical can participate in a variety of reactions.
One common radical reaction is atom transfer radical addition (ATRA), where the alkyl radical adds to an alkene, followed by abstraction of an iodine atom from another molecule of Dodecane, 1-fluoro-2-iodo- to propagate the radical chain. researchgate.net Reductive dehalogenation is another possible pathway, where the C-I bond is cleaved and replaced with a C-H bond, often using a reducing agent like tributyltin hydride or through a zinc-acid system. acs.org Iodine-mediated radical reactions have been extensively studied and can proceed through various mechanisms, including the formation of a C-I bond that then participates in a radical reaction. researchgate.net
Detailed Mechanistic Studies of Dodecane, 1-fluoro-2-iodo- Transformations
Detailed mechanistic studies of the reactions of vicinal fluoroiodoalkanes are crucial for understanding and predicting their reactivity. For nucleophilic substitution reactions, kinetic studies can help to confirm the Sₙ2 nature of the iodine displacement and the inertness of the fluorine atom. chemistry-chemists.com The stereochemical outcome of these reactions can be investigated using chiral starting materials.
In elimination reactions, the regioselectivity can be studied by varying the base and solvent to understand the factors that favor the Zaitsev versus the Hofmann product. Isotope labeling studies can be employed to elucidate the mechanism of proton abstraction.
For cross-coupling reactions, mechanistic investigations often focus on the catalytic cycle, identifying the active catalyst and any intermediates. diva-portal.org In the context of radical reactions, trapping experiments can be used to confirm the presence of radical intermediates, and computational studies can provide insight into the transition states and reaction pathways. libretexts.org
Kinetic and Thermodynamic Analyses of Reaction Pathways
A comprehensive understanding of the chemical behavior of 1-fluoro-2-iodododecane necessitates an analysis of the kinetics and thermodynamics that govern its transformations. While specific experimental kinetic and thermodynamic data for 1-fluoro-2-iodododecane is not extensively documented in publicly available literature, valuable insights can be drawn from the study of related haloalkanes and general principles of physical organic chemistry.
The thermodynamics of a reaction pathway are dictated by the relative energies of reactants and products. The stability of the 1-fluoro-2-iodododecane molecule is influenced by the properties of its carbon-halogen bonds. The carbon-fluorine (C-F) bond is exceptionally strong, while the carbon-iodine (C-I) bond is considerably weaker. This disparity in bond strength is a critical factor in the thermodynamics of its reactions. For instance, in reactions involving the cleavage of a carbon-halogen bond, the C-I bond is the thermodynamically favored site of cleavage.
The table below presents the bond dissociation energies for various carbon-halogen bonds, illustrating the relative strengths that dictate their reactivity.
| Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity |
| C-F | ~485 | Lowest |
| C-Cl | ~340 | Moderate |
| C-Br | ~280 | High |
| C-I | ~240 | Highest |
This table provides generalized bond dissociation energies for haloalkanes to illustrate the trend in reactivity. alfa-chemistry.com
Kinetic analysis, on the other hand, focuses on the reaction rate and the factors that influence it. For 1-fluoro-2-iodododecane, the rate of a given reaction will depend on the mechanism through which it proceeds. In nucleophilic substitution or elimination reactions, the nature of the leaving group is a key kinetic factor. Iodide (I⁻) is an excellent leaving group due to its large size, polarizability, and the relative weakness of the C-I bond. galaxy.ai Conversely, fluoride (F⁻) is a very poor leaving group because of the strength of the C-F bond and the high electronegativity of fluorine, which makes the fluoride ion less stable in solution. galaxy.aichemguide.co.uk
Therefore, in kinetically controlled reactions, pathways involving the departure of the iodide ion will be significantly faster than those requiring the cleavage of the C-F bond. For example, in samarium(II) iodide-mediated coupling reactions, which are kinetically sensitive, 1-iodododecane (B1195088) has been shown to participate in Barbier-type reactions, highlighting the reactivity of the C-I bond in long-chain iodoalkanes. acs.org
Probing the Influence of Vicinal Halogens on Reaction Mechanisms
The presence of fluorine and iodine on adjacent carbons in 1-fluoro-2-iodododecane creates a fascinating interplay that significantly influences its reaction mechanisms. The two primary reaction types for haloalkanes are nucleophilic substitution and elimination, and the vicinal arrangement of these two different halogens introduces unique mechanistic possibilities and considerations. galaxy.aiweebly.com
Nucleophilic Substitution Reactions:
In nucleophilic substitution reactions, the carbon bearing the iodine atom is the primary site of attack due to iodine being a superior leaving group compared to fluorine. galaxy.ai These reactions can proceed through either an Sₙ2 or Sₙ1 mechanism, depending on the substrate structure, nucleophile, solvent, and temperature. organic-chemistry.org Given that the iodine is on a secondary carbon, both mechanisms are plausible. chemguide.co.uk
A key mechanistic feature that can arise in molecules like 1-fluoro-2-iodododecane is neighboring group participation (NGP) . scribd.comwikipedia.org The fluorine atom, with its lone pairs of electrons, could potentially act as an internal nucleophile. wikipedia.orglibretexts.org In a substitution reaction at the carbon bearing the iodine, the fluorine atom could attack this adjacent carbon, forming a cyclic fluoronium ion intermediate. This anchimeric assistance can lead to an increased reaction rate and retention of stereochemistry. scribd.comwikipedia.org However, the high electronegativity and the strength of the C-F bond generally make fluorine a weak neighboring group compared to other halogens like bromine or iodine, or heteroatoms like sulfur. alfa-chemistry.comwikipedia.org
Elimination Reactions:
Elimination reactions, particularly the E2 (bimolecular elimination) mechanism, are common for vicinal dihalides, often leading to the formation of alkenes or, with stronger bases and harsher conditions, alkynes through a double elimination. youtube.commasterorganicchemistry.comyoutube.com The E2 mechanism has strict stereochemical requirements, favoring an anti-periplanar arrangement of the departing proton and the leaving group. libretexts.orgchemistrysteps.com
In 1-fluoro-2-iodododecane, an E2 reaction would involve a base abstracting a proton from a carbon adjacent to one of the halogen-bearing carbons, with the simultaneous departure of a halide ion. Due to the superior leaving group ability of iodide, the elimination of HI is the much more probable pathway compared to the elimination of HF. libretexts.org
The regioselectivity of the elimination (i.e., which proton is removed) will be influenced by both steric and electronic factors, leading to either the Zaitsev (more substituted) or Hofmann (less substituted) alkene product. libretexts.orgpearson.com The presence of the highly electronegative fluorine atom on the adjacent carbon can increase the acidity of the protons on the carbon it is attached to, potentially influencing the site of proton abstraction by the base. youtube.com
The table below summarizes the key properties of the vicinal halogens in 1-fluoro-2-iodododecane and their influence on its reactivity.
| Feature | Fluorine | Iodine | Mechanistic Implication |
| Bond Strength (C-X) | Very Strong (~485 kJ/mol) alfa-chemistry.com | Weak (~240 kJ/mol) alfa-chemistry.com | C-I bond cleavage is kinetically and thermodynamically favored. |
| Leaving Group Ability | Very Poor galaxy.aichemguide.co.uk | Excellent galaxy.ai | Substitution and elimination reactions will preferentially occur at the C-I center. |
| Electronegativity | Highest (3.98) alfa-chemistry.com | Lower (2.66) | The C-F bond is highly polar, and the fluorine atom exerts a strong electron-withdrawing inductive effect. |
| Neighboring Group Participation | Possible, but weak wikipedia.org | Possible | The participation of the fluorine atom as a neighboring group is less likely than other halogens but could influence reaction rates and stereochemistry. scribd.comwikipedia.org |
Advanced Analytical and Spectroscopic Characterization of Dodecane, 1 Fluoro 2 Iodo
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Reactivity Monitoring
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the precise mass-to-charge ratio (m/z) of ions, enabling the determination of elemental compositions and the elucidation of molecular structures. For Dodecane (B42187), 1-fluoro-2-iodo- (C₁₂H₂₄FI), HRMS is instrumental in confirming its molecular formula and analyzing its isotopic distribution.
The molecular formula C₁₂H₂₄FI yields a theoretical monoisotopic mass of 314.0907 g/mol . HRMS can measure this mass with sub-ppm accuracy, which is essential for distinguishing it from other potential compounds with the same nominal mass.
Isotopic Pattern Analysis: The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern. The primary contributions to the M+1 and M+2 peaks arise from the natural abundance of ¹³C. The expected isotopic distribution for the molecular ion [C₁₂H₂₄FI]⁺ can be calculated and compared with the experimental spectrum to verify the elemental composition.
Table 1: Predicted Isotopic Distribution for the Molecular Ion of Dodecane, 1-fluoro-2-iodo-
| Ion | Mass (Da) | Relative Abundance (%) |
|---|---|---|
| [M]⁺ | 314.0907 | 100.00 |
| [M+1]⁺ | 315.0940 | 13.26 |
Reactivity Monitoring: HRMS is also a valuable tool for monitoring chemical reactions involving Dodecane, 1-fluoro-2-iodo-. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making it a reactive site for nucleophilic substitution or coupling reactions. By analyzing reaction aliquots over time, HRMS can track the disappearance of the parent ion at m/z 314.0907 and the appearance of new peaks corresponding to reaction products. For instance, in a substitution reaction where the iodine is replaced by a hydroxyl group, a new ion corresponding to 1-fluorododecan-2-ol ([C₁₂H₂₅FO]⁺) would be detected at a precise mass of 204.1889 Da. This allows for detailed kinetic studies and mechanistic investigations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Dodecane, 1-fluoro-2-iodo-, a combination of ¹⁹F, ¹³C, and ¹H NMR, along with multi-dimensional techniques, provides a complete picture of its molecular connectivity and conformation.
¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent probe for fluorine-containing compounds. huji.ac.ilwikipedia.org Since Dodecane, 1-fluoro-2-iodo- contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show one distinct signal.
The chemical shift of the fluorine nucleus is influenced by the neighboring iodine atom and the alkyl chain. It is predicted to appear in the typical range for fluoroalkanes, approximately between -200 and -220 ppm relative to a CFCl₃ standard. The signal's multiplicity will be a triplet of doublets (td) due to coupling with the two geminal protons on carbon-1 (²JHF) and the single vicinal proton on carbon-2 (³JHF). The geminal H-F coupling constants are typically large (around 45-50 Hz), while the vicinal H-F coupling is smaller (around 15-25 Hz).
The ¹³C NMR spectrum provides information about each carbon atom in the molecule. Due to the influence of the electronegative fluorine and the heavy iodine atom, the signals for carbon-1 (C1) and carbon-2 (C2) are of particular interest. The C1 signal (attached to fluorine) is expected to be a doublet due to one-bond C-F coupling (¹JCF), which is typically very large (160-180 Hz). The C2 signal (attached to iodine) will also be significantly shifted and may show a smaller two-bond C-F coupling (²JCF, ~15-25 Hz). The remaining ten carbon atoms of the dodecyl chain will appear as a cluster of signals in the typical alkane region (~14-32 ppm), with C3 also showing a small three-bond C-F coupling (³JCF).
Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants for Dodecane, 1-fluoro-2-iodo-
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| C1 (-CH₂F) | 80 - 85 | Doublet | ¹JCF = 160 - 180 |
| C2 (-CHI-) | 15 - 25 | Doublet | ²JCF = 15 - 25 |
| C3 (-CH₂-) | 30 - 35 | Doublet | ³JCF = 4 - 8 |
| C4 - C11 | 22 - 32 | Singlets | - |
The ¹H NMR spectrum confirms the arrangement of protons within the molecule. The signals for the protons on C1 and C2 are the most diagnostic. The two protons on C1 (-CH₂F) are diastereotopic and will appear as a complex multiplet due to geminal H-H coupling, geminal H-F coupling (²JHF), and vicinal H-H coupling to the proton on C2. This signal is expected in the range of 4.4-4.7 ppm. The single proton on C2 (-CHI-) will appear as a multiplet around 4.1-4.3 ppm, split by the protons on C1 and C3, as well as the vicinal fluorine atom (³JHF). The remaining protons of the long alkyl chain (C3-C12) will produce a series of overlapping multiplets between approximately 0.8 and 1.8 ppm, with the terminal methyl group appearing as a triplet around 0.88 ppm.
To unambiguously assign all proton and carbon signals and confirm the structure, multi-dimensional NMR experiments are essential.
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would show a clear correlation between the proton on C2 and the protons on C1 and C3, and subsequently trace the connectivity along the entire dodecyl chain.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton signals at ~4.5 ppm to C1, the proton at ~4.2 ppm to C2, and so on for the rest of the chain.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key correlations would include the protons on C1 showing a cross-peak to C2, and the proton on C2 showing correlations to C1, C3, and C4. This experiment is crucial for confirming the placement of the fluoro and iodo substituents at the 1 and 2 positions, respectively.
Vibrational Spectroscopy (IR and Raman) for Bond Characterization and Intermolecular Interactions
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. The spectra are characterized by vibrations of the long alkyl chain as well as the unique C-F and C-I bonds.
The IR and Raman spectra will be dominated by features of the dodecyl chain:
C-H stretching: Strong absorptions in the IR spectrum between 2850 and 3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the CH₂ and CH₃ groups.
C-H bending: Absorptions around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl symmetric bend).
The key diagnostic peaks for the functional groups are:
C-F stretching: A strong, characteristic absorption in the IR spectrum, typically found in the 1000-1150 cm⁻¹ region. Its exact position can provide insight into the conformational environment.
C-I stretching: This vibration occurs at a much lower frequency due to the heavy mass of the iodine atom. It is expected to appear as a weak to medium intensity band in the far-infrared or Raman spectrum, typically between 500 and 600 cm⁻¹.
While detailed analysis of intermolecular interactions would require concentration-dependent or temperature-dependent studies, the vibrational frequencies of the C-F and C-I bonds can be sensitive to the molecular packing and dipole-dipole interactions in the condensed phase.
Table 3: Predicted Characteristic Vibrational Frequencies for Dodecane, 1-fluoro-2-iodo-
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| C-H stretch (alkyl) | 2850 - 3000 | Strong | Strong |
| C-H bend (alkyl) | 1375 - 1465 | Medium | Medium |
| C-F stretch | 1000 - 1150 | Strong | Weak |
Advanced Gas Chromatography Techniques for Purity Assessment and Complex Mixture Analysis
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. For a molecule like Dodecane, 1-fluoro-2-iodo-, which may be present in complex environmental or biological matrices, advanced GC methods are required to achieve the necessary resolution and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the superior separation capabilities of GC with the highly sensitive and specific detection provided by mass spectrometry. This combination is indispensable for identifying and quantifying trace levels of Dodecane, 1-fluoro-2-iodo- and its metabolites.
In a typical GC-MS analysis, the compound would be separated from a mixture on a capillary column (e.g., a non-polar DB-1 or similar) before being ionized, commonly by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. For Dodecane, 1-fluoro-2-iodo-, key fragmentation pathways would involve the cleavage of the C-I bond, the C-F bond, and fragmentation of the dodecane backbone. The presence of iodine's unique isotopic signature (100% abundance of ¹²⁷I) simplifies mass spectral interpretation.
Detailed Research Findings: While specific metabolomics studies on Dodecane, 1-fluoro-2-iodo- are not extensively documented, research on analogous fluoroalkanes and iodoalkanes provides a predictive framework. For instance, studies on the metabolism of fluoroalkanes by certain Pseudomonas species have identified β-oxidation as a key degradation pathway, leading to short-chain fluorinated fatty acids. tennessee.edu A metabolomics investigation of Dodecane, 1-fluoro-2-iodo- would likely involve GC-MS to identify potential metabolites formed through pathways such as dehalogenation, oxidation of the alkyl chain, and subsequent conjugation. Soft ionization techniques, such as chemical ionization (CI), can be particularly useful in preserving the molecular ion, which is often weak or absent in EI spectra of halogenated compounds, thus aiding in the determination of the molecular formula of unknown metabolites. nih.gov
The table below illustrates hypothetical GC-MS data for the parent compound, outlining expected retention times and key mass fragments that would be targeted for its identification and quantification.
| Compound | Retention Time (min) | Ionization Mode | Key Mass Fragments (m/z) | Notes |
| Dodecane, 1-fluoro-2-iodo- | ~15.2 | EI | 313 [M-F]⁺, 203 [M-I]⁺, 127 [I]⁺, 43 [C₃H₇]⁺ | The molecular ion [M]⁺ at m/z 342 may be weak or absent. The fragment at m/z 203 represents the fluorododecyl cation. |
For exceptionally complex samples, such as environmental extracts or biological fluids, single-dimension GC may be insufficient to resolve all components. Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power by employing two columns with different stationary phases (e.g., non-polar followed by polar). chromatographyonline.comchemistry-matters.com A modulator, positioned between the two columns, traps, refocuses, and re-injects fractions from the first dimension column into the second, creating a highly detailed two-dimensional chromatogram. azom.comunito.it
Detailed Research Findings: The application of GCxGC is particularly advantageous for the analysis of halogenated compounds in intricate matrices. azom.com In a hypothetical analysis of an environmental sample containing Dodecane, 1-fluoro-2-iodo-, a GCxGC system could separate it from co-eluting matrix interferences like polychlorinated biphenyls (PCBs) or other organohalogens. azom.com The structured nature of the GCxGC contour plot, where compounds of similar chemical class group together, aids in both targeted and non-targeted analysis. chemistry-matters.com This enhanced separation not only allows for more accurate quantification but also improves the quality of mass spectra for unknown compounds, facilitating their identification. The increased peak capacity and sensitivity gains from cryogenic modulation make GCxGC an ideal tool for deconvoluting complex mixtures containing halogenated alkanes. chromatographyonline.com
| Technique | Column 1 (¹D) | Column 2 (²D) | Modulation Period (s) | Key Advantage for Dodecane, 1-fluoro-2-iodo- |
| GCxGC-TOFMS | Non-polar (e.g., DB-5ms) | Polar (e.g., DB-17ht) | 4-6 | Separation from complex matrix interferences (e.g., hydrocarbons, other halogenated compounds), enhanced S/N ratio for trace detection. |
X-ray Crystallography for Solid-State Structure Determination of Derivatives and Intermediates
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While Dodecane, 1-fluoro-2-iodo- is a liquid at room temperature, this technique is invaluable for elucidating the solid-state structure of its crystalline derivatives or synthetic intermediates. Such structural information provides precise measurements of bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's reactivity and physical properties.
Detailed Research Findings: There are no specific crystallographic reports for Dodecane, 1-fluoro-2-iodo-. However, studies on related hypervalent haloiodanes and other functionalized alkanes provide insight. researchgate.net The crystal structure of a derivative would reveal how the bulky iodine atom and the highly electronegative fluorine atom influence the crystal packing. It would be expected that intermolecular interactions, such as halogen bonding (C-I···X) or dipole-dipole interactions involving the C-F bond, would play a significant role in the supramolecular architecture. Analysis of the crystal structure of a suitable derivative would provide unambiguous confirmation of the vicinal (1,2-) substitution pattern and the conformational preferences of the dodecyl chain in the solid state.
The table below presents a hypothetical comparison of crystallographic data between the parent n-dodecane and a potential crystalline derivative of Dodecane, 1-fluoro-2-iodo-, illustrating the type of data obtained from such an analysis.
| Parameter | n-Dodecane (Literature Values) | Hypothetical Dodecane, 1-fluoro-2-iodo- Derivative |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 4.28 | 12.5 |
| b (Å) | 4.81 | 5.1 |
| c (Å) | 16.2 | 28.3 |
| β (°) | 92.3 | 95.5 |
| Key Intermolecular Interactions | Van der Waals forces | Halogen bonding (I···O/N), Dipole-dipole (C-F) |
Computational and Theoretical Chemistry Studies of Dodecane, 1 Fluoro 2 Iodo
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ekb.eg It is a widely used tool for predicting molecular properties and reactivity.
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving Dodecane (B42187), 1-fluoro-2-iodo-. By identifying the structures of reactants, products, and, crucially, the high-energy transition states that connect them, a detailed reaction mechanism can be proposed. For instance, in a nucleophilic substitution reaction, DFT can model the approach of a nucleophile, the breaking of the carbon-iodine bond, and the formation of a new bond. The calculated activation energies, derived from the energy difference between the reactants and the transition state, can predict the feasibility and rate of a proposed reaction pathway. researchgate.net
A hypothetical reaction mechanism for the substitution of the iodine atom in Dodecane, 1-fluoro-2-iodo- by a nucleophile (Nu⁻) could be elucidated. DFT calculations would likely be performed at a level of theory such as B3LYP with a suitable basis set like 6-31+G(d,p) to accurately model the electronic effects of both the fluorine and iodine atoms. researchgate.net The solvent effects could be incorporated using a polarizable continuum model (PCM).
Table 1: Hypothetical DFT Data for a Nucleophilic Substitution Reaction of Dodecane, 1-fluoro-2-iodo-
| Species | Relative Energy (kcal/mol) | C-I Bond Length (Å) | C-Nu Bond Length (Å) |
| Reactants (Dodecane, 1-fluoro-2-iodo- + Nu⁻) | 0.0 | ~2.15 | - |
| Transition State | +15.2 | ~2.50 | ~2.40 |
| Products (Dodecane, 1-fluoro-2-Nu + I⁻) | -10.5 | - | ~1.85 |
Note: The data in this table is hypothetical and serves as an illustration of what DFT calculations could provide.
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP maps the electrostatic potential onto the electron density surface of the molecule. For Dodecane, 1-fluoro-2-iodo-, the MEP surface would reveal regions of negative potential (electron-rich) and positive potential (electron-poor).
Due to the high electronegativity of the fluorine atom, a region of negative electrostatic potential would be expected around it. Conversely, a region of positive electrostatic potential, known as a σ-hole, would be located on the outer side of the iodine atom, along the extension of the C-I covalent bond. researchgate.netu-strasbg.fr This positive region makes the iodine atom an electrophilic site, susceptible to attack by nucleophiles. researchgate.net The analysis of Mulliken atomic charges, another output of DFT calculations, would quantify the partial charges on each atom, further supporting the qualitative picture provided by the MEP surface.
Table 2: Hypothetical Mulliken Atomic Charges for Dodecane, 1-fluoro-2-iodo-
| Atom | Hypothetical Mulliken Charge (a.u.) |
| F | -0.35 |
| C1 (attached to F) | +0.15 |
| C2 (attached to I) | +0.05 |
| I | +0.10 |
| Other C atoms | ~ -0.20 to -0.25 |
| H atoms | ~ +0.10 to +0.15 |
Note: The data in this table is hypothetical and based on general principles of electronegativity and inductive effects.
Molecular Dynamics Simulations for Conformational Behavior
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govlumi-supercomputer.eu For a flexible molecule like Dodecane, 1-fluoro-2-iodo-, MD simulations can provide insights into its conformational landscape. By simulating the molecule's motion at a given temperature, researchers can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological interactions. The simulations would likely employ a classical force field, which is a set of parameters that describe the potential energy of the system. arxiv.org
Quantum Chemical Investigations of Halogen Bonding and Other Non-Covalent Interactions
Quantum chemical methods, including high-level ab initio calculations and DFT, are essential for studying non-covalent interactions such as halogen bonding. nih.gov Halogen bonding is a directional, non-covalent interaction between a halogen atom (in this case, iodine) acting as a Lewis acid (halogen bond donor) and a Lewis base (halogen bond acceptor). researchgate.net
In Dodecane, 1-fluoro-2-iodo-, the iodine atom can participate in halogen bonding due to the presence of the aforementioned σ-hole. researchgate.netu-strasbg.frnih.gov Quantum chemical calculations can be used to:
Characterize the geometry of the halogen bond, which is typically linear (D-X···A angle close to 180°). nih.gov
Calculate the strength of the halogen bond interaction energy.
Analyze the nature of the interaction through methods like energy decomposition analysis, which partitions the interaction energy into electrostatic, exchange-repulsion, polarization, and charge-transfer components. researchgate.net
The presence of the electron-withdrawing fluorine atom on the adjacent carbon would be expected to enhance the positive character of the σ-hole on the iodine atom, thereby strengthening its halogen bonding capabilities.
In Silico Modeling for Prediction of Novel Chemical Transformations
In silico modeling encompasses a wide range of computational techniques used to predict the outcomes of chemical reactions and discover new transformations. nih.gov For Dodecane, 1-fluoro-2-iodo-, these methods could be employed to:
Screen a virtual library of reactants to predict which ones would react favorably with the target molecule.
Explore unconventional reaction pathways that might not be immediately obvious from experimental intuition. For example, modeling could predict the feasibility of radical-mediated reactions or reactions catalyzed by transition metals. acs.orgacs.org
Design new catalysts or reaction conditions to achieve a desired chemical transformation with high selectivity and yield.
By combining data from DFT calculations on reaction barriers with automated reaction network generation tools, it is possible to predict a range of potential products that could be formed from Dodecane, 1-fluoro-2-iodo- under various conditions.
Advanced Applications in Organic Synthesis and Materials Science Based on Dodecane, 1 Fluoro 2 Iodo
Dodecane (B42187), 1-fluoro-2-iodo- as a Versatile Synthetic Building Block
The presence of both a stable fluorine atom and a reactive iodine atom on the same molecule allows for a range of synthetic manipulations, making Dodecane, 1-fluoro-2-iodo- a versatile building block for constructing complex molecules.
Introduction of Unique Fluorine and Iodine Functionality into Organic Scaffolds
The primary application of Dodecane, 1-fluoro-2-iodo- in organic synthesis is as a carrier for the introduction of a fluorinated long-chain alkyl group into various molecular structures. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, including lipophilicity, metabolic stability, and binding affinity. juniperpublishers.com
The compound itself can be synthesized via the halofluorination of 1-dodecene (B91753). oup.com A typical procedure involves reacting 1-dodecene with N-iodosuccinimide (NIS) and a fluoride (B91410) source, yielding 2-fluoro-1-iodododecane. oup.com The regioselectivity of this reaction provides a reliable method for preparing this specific isomer.
The key to its versatility lies in the differential reactivity of the two carbon-halogen bonds. The Carbon-Iodine (C-I) bond is significantly weaker and more polarized than the Carbon-Fluorine (C-F) bond. physicsandmathstutor.com This difference allows the iodine atom to act as an excellent leaving group in nucleophilic substitution and coupling reactions, while the fluorine atom remains intact on the dodecane scaffold. cymitquimica.comphysicsandmathstutor.com This selective reactivity enables chemists to use Dodecane, 1-fluoro-2-iodo- to attach the 1-fluorododecyl moiety to other organic substrates through the more labile iodine-bearing carbon. fluorine1.ru
Table 1: Spectroscopic Data for 2-Fluoro-1-iodododecane
| Spectroscopy Type | Observed Data | Reference |
| Infrared (IR) (neat) | 2940, 2860, 1470, 1420, 1380, 1195, 995, 800, 730, 640 cm⁻¹ | oup.com |
| ¹H NMR (CCl₄) | δ=0.68-2.20 (21H, m), 3.22 (2H, dd, J=6.0, 18.0 Hz), 4.43 (1H, dm, J=48.0 Hz) | oup.com |
| ¹⁹F NMR (CCl₄) | δ=-173.0 (m) | oup.com |
Precursor for Long-Chain Dodecane Derivatives with Tailored Properties
The selective reactivity of the C-I bond makes Dodecane, 1-fluoro-2-iodo- an ideal precursor for a variety of long-chain dodecane derivatives. By choosing an appropriate nucleophile, the iodine atom can be displaced to introduce a wide range of functional groups at the 2-position, while preserving the fluorine at the 1-position.
Examples of such transformations include:
Substitution with oxygen nucleophiles: Reaction with alkoxides or hydroxides can yield 1-fluoro-2-alkoxydodecanes or 1-fluoro-2-dodecanol, respectively.
Substitution with nitrogen nucleophiles: Amines can displace the iodide to form 1-fluoro-2-aminododecane derivatives.
Substitution with sulfur nucleophiles: Thiolates can be used to generate 1-fluoro-2-(alkylthio)dodecanes.
Carbon-Carbon bond formation: Organometallic reagents or cyanide can be used to create new C-C bonds, extending the carbon skeleton or introducing nitrile functionality.
These reactions allow for the synthesis of a library of monofluorinated long-chain alkanes with precisely placed functional groups. The properties of these new derivatives, such as polarity, solubility, and boiling point, can be finely tuned by the nature of the introduced functional group, making them suitable for specific applications in areas like medicinal chemistry or materials science. cymitquimica.com
Role in the Synthesis of Functional Materials
The unique combination of a long hydrocarbon tail, a fluorine atom, and a reactive iodine handle makes Dodecane, 1-fluoro-2-iodo- a valuable intermediate in the production of high-performance functional materials.
Precursors for Fluorinated Surfactants and Specialty Chemicals
Fluorinated surfactants (or fluorosurfactants) are known for their exceptional ability to lower surface tension at very low concentrations and their high thermal and chemical stability. researchgate.netresearchgate.net They are utilized in a wide range of applications, including coatings, fire-fighting foams, and electronics manufacturing. researchgate.net
Dodecane, 1-fluoro-2-iodo- serves as an excellent starting material for partially fluorinated surfactants. The dodecyl chain acts as the hydrophobic and lipophobic tail, a characteristic enhanced by the presence of the fluorine atom. The iodine atom provides a reactive site for the introduction of a hydrophilic head group. For instance, the iodide can be substituted by moieties such as sulfonates, carboxylates, or polyethylene (B3416737) glycol chains to complete the amphiphilic structure of a surfactant. researchgate.netnih.gov The synthesis of fluorinated surfactants often involves the modification of perfluoroalkyl iodides, and similar principles can be applied to partially fluorinated iodides like Dodecane, 1-fluoro-2-iodo-. researchgate.netresearchgate.net
Intermediates in the Development of Polymeric Materials
Fluoropolymers, such as Polytetrafluoroethylene (PTFE), are prized for their chemical inertness, low friction, and thermal stability. physicsandmathstutor.comresearchgate.net Incorporating fluorinated side chains onto a polymer backbone can impart some of these desirable properties to the bulk material. Dodecane, 1-fluoro-2-iodo- can be employed as an intermediate to create monomers or as a modifying agent in polymer synthesis.
Possible routes for its use in polymer science include:
Monomer Synthesis: The compound can be chemically modified to create a polymerizable monomer. For example, elimination of hydrogen iodide could lead to a fluorinated vinyl monomer, or the iodine could be replaced by a functional group like an acrylate (B77674) or styrenyl moiety.
Grafting onto Polymers: The reactive C-I bond can be used to graft the 1-fluorododecyl chain onto existing polymer backbones, modifying their surface properties to enhance hydrophobicity or chemical resistance.
Chain-Growth Polymerization: In certain polymerization techniques, alkyl iodides can act as initiators or chain transfer agents. For example, 1-iodododecane (B1195088) has been used in Suzuki polycondensation to control end-group functionalization, a strategy that could be adapted for its fluorinated analog. ethz.ch
Design and Synthesis of Novel Reagents and Catalysts Derived from Dodecane, 1-fluoro-2-iodo-
The development of new reagents and catalysts is crucial for advancing chemical synthesis. Highly fluorinated compounds are known to be useful in catalysis and the synthesis of specialized reagents. researchgate.net Dodecane, 1-fluoro-2-iodo- can be converted into novel chemical tools where the long alkyl chain provides solubility in non-polar media and the fluorine atom electronically tunes the molecule's reactivity.
For example, it could be a starting material for creating:
Fluorinated Ligands: The iodine can be replaced by a coordinating group, such as a phosphine (B1218219) or an amine, to create a ligand for transition metal catalysis. The fluorine atom near the coordinating site can influence the electronic properties of the metal center, potentially improving catalytic activity or selectivity.
Organometallic Reagents: Conversion of the C-I bond to an organometallic species (e.g., a Grignard or organolithium reagent) would generate a nucleophilic 1-fluorododecyl anion synthon, although the presence of the vicinal fluorine might complicate this transformation. Such a reagent would allow for the transfer of the fluorinated alkyl chain to electrophilic substrates.
Phase-Transfer Catalysts: The long dodecyl chain combined with a cationic head group (introduced by replacing the iodine) could yield a phase-transfer catalyst with modified solubility and stability due to the fluorine atom.
While specific examples of catalysts derived directly from Dodecane, 1-fluoro-2-iodo- are not widely documented, the fundamental reactivity of the compound makes it a promising candidate for the design of such specialized molecules. nih.gov
Future Research Directions and Challenges in Dodecane, 1 Fluoro 2 Iodo Chemistry
Development of Greener and More Sustainable Synthetic Methodologies
The chemical industry is increasingly focusing on "green chemistry" to reduce its environmental impact. mdpi.comelsevier.comfrontiersin.org This involves creating products and processes that minimize the use and generation of hazardous substances. mdpi.comelsevier.comfrontiersin.org For Dodecane (B42187), 1-fluoro-2-iodo-, this translates to developing synthetic methods that are more efficient and less harmful to the environment.
Traditional methods for producing similar compounds, known as halofluorination, often use hazardous reagents like hydrogen fluoride (B91410). oup.com Future research will likely focus on alternatives that are safer and more sustainable. rsc.org This could involve using solid-supported reagents or developing catalytic systems that can be recycled and reused. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these efforts. mdpi.com The goal is to create synthetic pathways that are not only effective but also align with the growing demand for sustainable chemical manufacturing. mdpi.comelsevier.comfrontiersin.org
One promising area is the use of biocatalysis, which employs enzymes to carry out chemical transformations. beilstein-journals.org These reactions are often highly specific and can be performed under mild conditions, reducing energy consumption and waste. beilstein-journals.org
Exploration of Unprecedented Reactivity and Selectivity Patterns
The unique arrangement of fluorine and iodine atoms on adjacent carbons in Dodecane, 1-fluoro-2-iodo- gives it distinct chemical properties. A significant area of future research will be to explore and harness this unique reactivity to develop novel chemical transformations. The high regioselectivity observed in the synthesis of similar compounds, where the fluorine atom consistently attaches to the more substituted carbon, provides a foundation for predictable and controlled reactions. oup.com
Researchers will likely investigate how the interplay between the electron-withdrawing fluorine atom and the larger, more polarizable iodine atom influences the molecule's reactivity towards different reagents. This could lead to the discovery of new reaction pathways that are not possible with other halogenated alkanes. For example, the selective activation of one carbon-halogen bond over the other could enable the sequential introduction of different functional groups, leading to the synthesis of complex molecules from a simple starting material. researchgate.net
The development of new catalytic systems will be crucial in unlocking the full potential of Dodecane, 1-fluoro-2-iodo-. This includes exploring both metal-based and organocatalytic approaches to control the selectivity of reactions. wiley.com The ultimate goal is to establish a toolbox of reliable and selective reactions that make this compound a valuable building block in organic synthesis.
Integration with Continuous Flow Chemistry and Automated Synthesis
Modern synthetic chemistry is increasingly embracing continuous flow and automated technologies to improve efficiency, safety, and reproducibility. beilstein-journals.orgmt.comspringernature.com These approaches are particularly well-suited for handling hazardous reagents and for optimizing reaction conditions. wiley.com
Integrating the synthesis and subsequent reactions of Dodecane, 1-fluoro-2-iodo- into continuous flow systems offers several advantages. mt.com Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. mt.comwiley.com The small reaction volumes inherent in flow systems also enhance safety, especially when dealing with highly reactive intermediates. wiley.com Furthermore, flow chemistry allows for the seamless integration of reaction, separation, and analysis steps, creating a more streamlined and efficient workflow. beilstein-journals.org
Automated synthesis platforms, which use robotics to perform multiple reactions in parallel, can accelerate the discovery of new reactivity patterns and the optimization of reaction conditions. springernature.com By combining automated synthesis with high-throughput screening, researchers can rapidly evaluate a large number of catalysts and reaction parameters to identify the optimal conditions for a desired transformation. This approach will be invaluable in exploring the full synthetic potential of Dodecane, 1-fluoro-2-iodo-.
Table of Flow Chemistry Advantages:
| Feature | Benefit in the context of Dodecane, 1-fluoro-2-iodo- Chemistry |
| Enhanced Safety | Minimizes handling of potentially hazardous reagents and intermediates. wiley.com |
| Precise Control | Allows for fine-tuning of reaction parameters for improved yield and selectivity. mt.com |
| Scalability | Facilitates easier scaling of reactions from laboratory to industrial production. nih.gov |
| Integration | Enables the coupling of synthesis with purification and analysis in a continuous process. beilstein-journals.org |
Application of Advanced Spectroscopic and Computational Tools for Deeper Understanding at the Molecular Level
A thorough understanding of the structure, bonding, and reactivity of Dodecane, 1-fluoro-2-iodo- at the molecular level is essential for its rational application in synthesis. Advanced spectroscopic techniques and computational modeling are powerful tools for gaining these insights. numberanalytics.comnumberanalytics.comnih.govcambridgescholars.comfurg.brmdpi.comnih.gov
Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a particularly valuable technique for characterizing organofluorine compounds due to its high sensitivity and wide chemical shift range. numberanalytics.com It can provide detailed information about the electronic environment of the fluorine atom and can be used to monitor the progress of reactions involving fluorinated molecules. numberanalytics.com Other advanced techniques, such as two-dimensional NMR, can help to elucidate the precise three-dimensional structure of the molecule and its reaction products. numberanalytics.com
Computational modeling, using methods like Density Functional Theory (DFT), allows researchers to simulate the behavior of molecules and predict their properties. nih.govcambridgescholars.comfurg.brmdpi.comnih.gov These models can be used to understand the factors that govern the reactivity and selectivity of Dodecane, 1-fluoro-2-iodo-, and to design new catalysts and reactions. By combining experimental data from spectroscopy with theoretical predictions from computational models, a comprehensive picture of the molecule's behavior can be developed, guiding future research efforts.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-fluoro-2-iodo-dodecane, and how can reaction conditions be optimized for yield?
- Methodology : Synthesis typically involves halogenation of dodecane derivatives. For iodine introduction, nucleophilic substitution (e.g., using NaI in acetone under reflux) or radical iodination may be employed. Fluorination can be achieved via halogen exchange (e.g., using KF in polar aprotic solvents). To optimize yield, use the Taguchi method to test variables like temperature (e.g., 60–100°C), catalyst-to-substrate ratios (e.g., 0.1–0.5 w/w), and reaction time (e.g., 12–48 hours). Statistical tools like ANOVA help identify significant factors .
- Safety Note : Ensure proper handling of iodinating agents (e.g., use fume hoods, PPE) and monitor for hazardous decomposition products .
Q. How should researchers handle and store 1-fluoro-2-iodo-dodecane to ensure safety and stability?
- Methodology : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid contact with strong acids, bases, or oxidizing agents (e.g., HNO₃, H₂O₂), which may trigger decomposition. Use secondary containment to prevent leaks. Regularly monitor stability via GC-MS or NMR to detect degradation (e.g., loss of iodine or fluorine substituents) .
Q. What analytical techniques are most effective for characterizing the structure and purity of 1-fluoro-2-iodo-dodecane?
- Methodology :
- GC-MS : Use a non-polar column (e.g., DB-5) with electron ionization to confirm molecular weight (M⁺ peak at m/z 316) and fragmentation patterns.
- NMR : ¹⁹F NMR (δ ~ -200 to -220 ppm for C-F) and ¹H/¹³C NMR (iodine-induced deshielding at C2) validate substituent positions.
- Elemental Analysis : Quantify halogen content (theoretical: F = 6.0%, I = 40.1%) to assess purity .
Advanced Research Questions
Q. How can response surface methodology (RSM) be applied to optimize the degradation efficiency of 1-fluoro-2-iodo-dodecane in environmental systems?
- Methodology : Design a central composite design (CCD) to test variables like pH (4–10), microbial biomass (1–5 g/L), and temperature (20–40°C). Use ANOVA to identify significant factors (e.g., p < 0.05) and derive a quadratic model for degradation kinetics. Validate predictions via batch experiments in bioreactors. This approach resolves non-linear interactions, such as pH-dependent microbial activity .
Q. What computational models are suitable for predicting the combustion behavior of halogenated dodecane derivatives under varying conditions?
- Methodology : Adapt density functional theory (DFT) or ReaxFF molecular dynamics to simulate combustion pathways. Input parameters include bond dissociation energies (C-F: ~485 kJ/mol; C-I: ~238 kJ/mol) and reaction enthalpies. Compare simulations with experimental data (e.g., flame speed, emission profiles) to refine models. Note that iodine may act as a radical scavenger, altering combustion kinetics .
Q. How do steric and electronic effects of fluorine and iodine substituents influence the reactivity of 1-fluoro-2-iodo-dodecane in substitution reactions?
- Methodology : Perform kinetic studies (e.g., SN2 reactions with NaSMe) to compare rates with non-halogenated analogs. Fluorine’s electronegativity increases the C-I bond polarity, accelerating nucleophilic attack, while its small size minimizes steric hindrance. Contrast with bulkier substituents (e.g., -CF₃) to isolate electronic vs. steric contributions. Use Hammett plots to quantify substituent effects .
Q. What statistical approaches are recommended for resolving contradictory data in thermal stability studies of polyhalogenated alkanes?
- Methodology : Apply multivariate analysis (e.g., PCA) to datasets with conflicting degradation rates. Factors like impurity profiles (e.g., residual solvents), measurement techniques (TGA vs. DSC), and heating rates (5–20°C/min) may explain discrepancies. Use Bayesian inference to weigh evidence from prior studies (e.g., decomposition products reported in CAS 2043-54-1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
